N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide
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Overview
Description
N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide is a chemical compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol . This compound is characterized by a bicyclic structure, which includes a hydroxyl group and an acetamide group. It is primarily used in research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide typically involves the reaction of a bicyclo[1.1.1]pentane derivative with acetic anhydride in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, where the reactants are combined in large reactors under optimized conditions. The process may include steps such as purification through crystallization or distillation to achieve the required purity levels for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce more saturated compounds .
Scientific Research Applications
N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the acetamide group can participate in various biochemical reactions. These interactions can affect enzyme activity, signal transduction pathways, and cellular processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(3-hydroxybicyclo[1.1.1]pentan-1-yl)carbamate: This compound has a similar bicyclic structure but includes a tert-butyl group instead of a methyl group.
N-(3-hydroxybicyclo[1.1.1]pentan-1-yl)acetamide: Similar structure but lacks the methyl group on the acetamide.
Uniqueness
N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
N-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)-N-methylacetamide |
InChI |
InChI=1S/C8H13NO2/c1-6(10)9(2)7-3-8(11,4-7)5-7/h11H,3-5H2,1-2H3 |
InChI Key |
VVJZDRQLQLFOCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C12CC(C1)(C2)O |
Origin of Product |
United States |
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